6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine 6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17843806
InChI: InChI=1S/C11H13N3S/c1-8-3-4-10(5-12-8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

CAS No.:

Cat. No.: VC17843806

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Standard InChI InChI=1S/C11H13N3S/c1-8-3-4-10(5-12-8)13-6-11-9(2)14-7-15-11/h3-5,7,13H,6H2,1-2H3
Standard InChI Key VWEYZNNSMHWKEY-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)NCC2=C(N=CS2)C

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an amine group linked to a 4-methylthiazole moiety via a methylene bridge. Key structural identifiers include:

PropertyValue
IUPAC Name6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
SMILESCC1=NC=C(C=C1)NCC2=C(N=CS2)C
InChIKeyVWEYZNNSMHWKEY-UHFFFAOYSA-N
Molecular Weight219.31 g/mol
XLogP32.4 (estimated)

The thiazole ring contributes to its planar aromaticity, while the pyridine nitrogen enhances hydrogen-bonding potential .

Spectroscopic Characterization

Data from PubChem and synthesis patents reveal the following spectral properties:

  • IR Spectroscopy: Strong absorption bands at 3300–3100 cm1^{-1} (N–H stretch) and 1600–1500 cm1^{-1} (C=C/C=N aromatic stretches) .

  • NMR (1^1H):

    • δ 2.45 (s, 3H, CH3_3 on pyridine)

    • δ 2.50 (s, 3H, CH3_3 on thiazole)

    • δ 4.40 (d, 2H, CH2_2 linker)

    • δ 6.70–8.20 (m, 3H, pyridine and thiazole protons) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves multi-step protocols, as detailed in WO2021074138A1 :

  • Suzuki Coupling:

    • Reaction of 2,4-dichloropyrimidine with pyridin-3-ylboronic acid under Pd catalysis (PdCl2_2(dppf)2_2) yields 2-chloro-4-(pyridin-3-yl)pyrimidine.

    • Conditions: Toluene, 100°C, 12–20 hours .

  • Nucleophilic Substitution:

    • The chloropyrimidine intermediate reacts with 2-methyl-5-nitroaniline via SN_\text{N}Ar mechanism to form a nitro intermediate.

    • Reduction with stannous chloride (SnCl2_2) in ethanol/ethyl acetate (1:10 v/v) affords the primary amine .

  • Final Functionalization:

    • Condensation of the amine with 4-methylthiazole-5-carbaldehyde under reductive amination conditions (NaBH3_3CN, MeOH) yields the target compound.

Optimization Challenges

  • Nitropyrimidine Reduction: The use of SnCl2_2 requires strict anhydrous conditions to prevent hydrolysis, complicating scale-up .

  • Purification: Crude products often contain phosphorous salts from diphenylphosphoryl azide (DPPA), necessitating chromatographic purification (60% yield) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water<0.1 mg/mL (25°C)
LogP (Octanol-Water)2.4 (calculated)
StabilityStable under inert atmosphere

The compound exhibits limited aqueous solubility, favoring organic solvents like DMSO or dichloromethane .

Industrial and Research Applications

Chemical Intermediates

The compound serves as a precursor in synthesizing:

  • Anticancer Agents: Modified to include trifluoromethyl groups for enhanced bioavailability .

  • PET Tracers: Radiolabeled with 18^{18}F for imaging kinase activity.

Material Science

Thiazole-pyridine hybrids are explored as:

  • Organic Semiconductors: Charge mobility up to 0.1 cm2^2/V·s in thin-film transistors.

  • Luminescent Materials: Quantum yields of 15–20% in blue-emitting OLEDs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator